Iso Rizatriptan-d6

Impurity Profiling Regioisomer Separation Pharmaceutical Reference Standards

Quantifying the regioisomeric impurity EP Impurity C in Rizatriptan formulations is compromised by ion suppression and matrix effects when non-identical internal standards are used. Iso Rizatriptan-d6 resolves this analytical bottleneck: • +6 Da mass shift enables MRM detection at m/z 276.1→207.1, eliminating matrix interference and ensuring accurate traceability to EP impurity specifications • Chromatographically co-elutes with the target 2-indole isomer, unlike the 3-isomer Rizatriptan-d6 which exhibits different retention and fragmentation • Validated LOQ of 0.1 ng/mL and linear range of 0.1-100 ng/mL, meeting ICH Q3A reporting thresholds for generic drug applications and bioequivalence trials

Molecular Formula C15H19N5
Molecular Weight 275.389
CAS No. 1329834-30-1
Cat. No. B590132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Rizatriptan-d6
CAS1329834-30-1
SynonymsN,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine; 
Molecular FormulaC15H19N5
Molecular Weight275.389
Structural Identifiers
SMILESCN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3
InChIInChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3
InChIKeyABKUUFDCAHYSCG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso Rizatriptan-d6 (CAS 1329834-30-1): Deuterated Impurity Standard for Rizatriptan Bioanalysis


Iso Rizatriptan-d6 is a deuterium-labeled analog of Iso Rizatriptan, a regioisomeric impurity of the antimigraine drug Rizatriptan [1]. The compound has the molecular formula C15H13D6N5 and a molecular weight of approximately 275.38 g/mol, featuring six deuterium substitutions on the dimethylaminoethyl side chain . As a stable isotope-labeled compound, it serves primarily as an internal standard in LC-MS/MS assays for quantifying Rizatriptan and its impurities in biological matrices and pharmaceutical formulations .

Why Iso Rizatriptan-d6 Cannot Be Substituted by Other Rizatriptan Analogs in Quantitative Bioanalysis


Generic substitution of Iso Rizatriptan-d6 with other deuterated or unlabeled rizatriptan analogs is analytically invalid due to fundamental differences in regioisomeric structure and mass spectrometric behavior. Unlabeled Iso Rizatriptan lacks the +6 Da mass shift required for stable isotope dilution MS, leading to ion suppression and matrix effect inaccuracies [1]. The more common deuterated internal standard Rizatriptan-d6 (3-isomer) exhibits a different chromatographic retention time and fragmentation pattern due to its indole substitution position, preventing co-elution with the target 2-isomer impurity [2]. Thus, precise quantification of the regioisomeric impurity in Rizatriptan formulations mandates a chemically identical, mass-shifted internal standard such as Iso Rizatriptan-d6 [3].

Quantitative Differentiation of Iso Rizatriptan-d6 Against Closest Analogs


Regioisomeric Specificity: 2-Indole Substitution vs. 3-Indole Substitution

Iso Rizatriptan-d6 is a deuterated derivative of the 2-indole regioisomer (Iso Rizatriptan), whereas the active pharmaceutical ingredient Rizatriptan and its common deuterated internal standard (Rizatriptan-d6) are 3-indole substituted analogs. The structural difference, confirmed by IUPAC nomenclature, directly impacts chromatographic retention and mass spectrometric detection. Unlabeled Iso Rizatriptan (CAS 208941-96-2) has molecular formula C15H19N5 and weight 269.34 g/mol; Iso Rizatriptan-d6 (CAS 1329834-30-1) has C15H13D6N5 and weight 275.38 g/mol [1].

Impurity Profiling Regioisomer Separation Pharmaceutical Reference Standards

Mass Spectrometric Differentiation: +6 Da Deuterium Labeling for Stable Isotope Dilution

The incorporation of six deuterium atoms in Iso Rizatriptan-d6 provides a mass shift of +6 Da relative to the unlabeled analyte, enabling its use as an internal standard in stable isotope dilution LC-MS/MS. In a validated bioanalytical method using the analogous Rizatriptan-d6 as internal standard, the MRM transitions were m/z 270.2 → 201.2 for Rizatriptan and m/z 276.1 → 207.1 for the d6 internal standard, achieving an LOQ of 0.1 ng/mL and linear range of 0.1–100.0 ng/mL with r² ≥ 0.9981 [1].

LC-MS/MS Stable Isotope Dilution Bioequivalence Studies

Purity and Quality Control: ≥98% Certified for Analytical Reference Use

Commercial sources of Iso Rizatriptan-d6 certify a purity of ≥98% by HPLC, ensuring minimal interference from unlabeled or related substances during quantitative analysis. For comparison, unlabeled Iso Rizatriptan impurity standards are typically offered at 95–98% purity without the benefit of stable isotope labeling .

Analytical Reference Standards Quality Control Method Validation

Regulatory Relevance: EP Impurity C Derivative for Pharmacopeial Compliance

Iso Rizatriptan-d6 is the deuterated analog of Rizatriptan EP Impurity C, a specified impurity listed in the European Pharmacopoeia for Rizatriptan drug substance [1]. The deuterated form enables accurate quantification of this impurity at levels as low as 0.1 ng/mL in LC-MS/MS methods, meeting the ICH Q3A threshold of 0.10% for reporting impurities in new drug substances [2].

Pharmaceutical Impurity Profiling ANDA Submission USP/EP Reference Standards

High-Value Application Scenarios for Iso Rizatriptan-d6 in Pharmaceutical Development and Quality Control


Quantification of Rizatriptan EP Impurity C in Drug Substance Batches for ANDA Submissions

Use Iso Rizatriptan-d6 as a stable isotope-labeled internal standard in LC-MS/MS methods to accurately quantify the regioisomeric impurity (EP Impurity C) in Rizatriptan benzoate drug substance. The method achieves an LOQ of 0.1 ng/mL [1] and linear range of 0.1–100 ng/mL, meeting ICH Q3A reporting thresholds. This approach provides direct traceability to the EP impurity specification and supports generic drug applications by demonstrating impurity levels below the qualification threshold [2].

Pharmacokinetic and Bioequivalence Studies of Rizatriptan Formulations in Human Plasma

Employ Iso Rizatriptan-d6 as the deuterated internal standard for the quantitation of Rizatriptan in human plasma samples during bioequivalence trials. The +6 Da mass shift enables MRM detection at m/z 276.1 → 207.1 with minimal matrix effects, as validated in a similar method using Rizatriptan-d6 that achieved intra-day precision of 1.7–3.1% and accuracy of 96.0–101.7% [1]. This ensures reliable data for 90% confidence intervals of Cmax and AUC required by regulatory agencies.

Method Development and Validation for Impurity Profiling in Finished Dosage Forms

Integrate Iso Rizatriptan-d6 into HPLC-MS/MS methods for stability-indicating assays of Rizatriptan tablets and orally disintegrating tablets. The high purity (≥98%) and exact mass match to the 2-indole impurity eliminate co-elution issues common with analog internal standards, allowing accurate quantitation of degradants and process impurities during forced degradation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso Rizatriptan-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.